1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine
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Overview
Description
1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine is a heterocyclic compound that features a dioxolo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine can be achieved through a multi-step process. One common method involves the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticonvulsant agent.
Medicine: Explored for its neurotherapeutic properties, particularly in the treatment of epilepsy.
Mechanism of Action
The mechanism of action of 1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine involves its interaction with specific molecular targets. For example, in its role as an anticonvulsant, it is believed to interact with the GABA_A receptor, enhancing its inhibitory effects on neuronal activity . This interaction helps to stabilize neuronal membranes and prevent excessive electrical discharge, which is characteristic of seizures.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an anticonvulsant by targeting the GABA_A receptor sets it apart from other similar compounds, which may have different molecular targets or therapeutic applications.
Properties
CAS No. |
1260667-39-7 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-7-ylmethanamine |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2H,3-4,8H2 |
InChI Key |
XVTJSVZOVYMYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CN=C2O1)CN |
Origin of Product |
United States |
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